N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide
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Overview
Description
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a chlorinated methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves the following steps:
Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Chlorination and Methylation: The benzotriazole derivative is then chlorinated and methylated to introduce the 3-chloro-4-methylphenyl group.
Amidation: The final step involves the reaction of the chlorinated methylphenyl benzotriazole with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole compounds.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated methylphenyl group enhances the compound’s binding affinity and specificity, while the propanamide moiety contributes to its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methylphenyl)-2-(4-methylphenoxy)propanamide
- N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide
Uniqueness
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide stands out due to its unique combination of a benzotriazole ring and a chlorinated methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a derivative of benzotriazole, a class known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN5OS
- Molecular Weight : 401.91 g/mol
- CAS Number : 443292-86-2
- Density : 1.36 g/cm³ (predicted)
- pKa : 9.82 (predicted)
Pharmacological Activities
Benzotriazole derivatives, including this compound, exhibit various biological activities:
-
Antimicrobial Activity :
- Benzotriazoles have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- A study indicated that benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, with effective concentrations leading to over 95% mortality in trypomastigote forms at 50 μg/mL .
- Antifungal Activity :
- Antiparasitic Effects :
The biological activity of benzotriazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many compounds act by inhibiting crucial enzymes involved in pathogen metabolism, such as cytochrome P450 enzymes in fungi, which are essential for sterol biosynthesis .
- Disruption of Membrane Integrity : The structural properties of benzotriazoles allow them to integrate into microbial membranes, disrupting their integrity and function .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various benzotriazole derivatives against MRSA strains. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity, with this compound showing promising results comparable to conventional antibiotics .
Case Study 2: Antifungal Properties
In another investigation, a series of benzotriazole compounds were synthesized and tested for antifungal activity. The findings revealed that the presence of electron-withdrawing groups increased the potency against Candida species, with one derivative achieving an MIC as low as 1.6 μg/mL .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-11-5-7-14-15(8-11)20-21(19-14)12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGKAXQSAURWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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